molecular formula C15H17NO2 B1412805 Benzyl 4-ethynylpiperidine-1-carboxylate CAS No. 1824019-55-7

Benzyl 4-ethynylpiperidine-1-carboxylate

Cat. No. B1412805
CAS RN: 1824019-55-7
M. Wt: 243.3 g/mol
InChI Key: NPQOOIHCWGQKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 4-ethynylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C15H17NO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “Benzyl 4-ethynylpiperidine-1-carboxylate” is 243.30 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl 4-ethynylpiperidine-1-carboxylate” are not mentioned in the literature, similar compounds like “Benzyl 4-hydroxy-1-piperidinecarboxylate” are used as reactants for the synthesis of various compounds .


Physical And Chemical Properties Analysis

“Benzyl 4-ethynylpiperidine-1-carboxylate” is a liquid at room temperature . Its boiling point and other physical properties are not specified in the literature.

Scientific Research Applications

Synthesis of Bioactive Molecules

Benzyl 4-ethynylpiperidine-1-carboxylate: is a valuable intermediate in the synthesis of various bioactive molecules. Its structure is amenable to modifications that can lead to the development of new pharmacologically active compounds. For instance, it can be used to synthesize piperidine derivatives that show promise as P2Y12 antagonists . These antagonists are crucial in the development of antiplatelet drugs, which are used to prevent blood clots.

Organic Electronics

The ethynyl group in Benzyl 4-ethynylpiperidine-1-carboxylate is a key functional group for the construction of molecular rods, which are essential components in organic electronics . These rods can be used to create conjugated systems that are integral to the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Antibacterial Agents

The compound’s versatility allows for its use in the synthesis of oxazolidinone-quinolone hybrids . These hybrids have been studied for their antibacterial activity, offering a potential pathway for the development of new antibiotics that can combat resistant bacterial strains.

Prodrug Design

Benzyl 4-ethynylpiperidine-1-carboxylate: can serve as a reactant for the creation of cyclic prodrugs of RGD peptidomimetics . These prodrugs can enhance the bioavailability and stability of therapeutic peptides, which are used in targeting specific cell receptors in cancer treatment.

Catalysis

The compound can be employed in catalytic processes, particularly in the oxidation of alcohols . Its structural features may facilitate the development of new catalytic systems that can improve the efficiency and selectivity of chemical reactions.

Safety and Hazards

While specific safety and hazard information for “Benzyl 4-ethynylpiperidine-1-carboxylate” is not available, compounds with similar structures may have certain hazards. For instance, “Benzyl 4-hydroxy-1-piperidinecarboxylate” has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl 4-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQOOIHCWGQKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-ethynylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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